REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:9]=[C:8]([Cl:10])[C:7]([S:11](=[O:14])(=[O:13])[NH2:12])=[CH:6][C:4]=1[NH2:5].[F:15][CH:16]([F:20])[C:17](O)=O>O>[Cl:10][C:8]1[C:7]([S:11](=[O:13])(=[O:14])[NH2:12])=[CH:6][C:4]2[NH:5][C:17]([CH:16]([F:20])[F:15])=[N:2][C:3]=2[CH:9]=1
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Name
|
|
Quantity
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25 mL
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Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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NC1=C(N)C=C(C(=C1)Cl)S(N)(=O)=O
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Name
|
|
Quantity
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1.5 g
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture refluxed for 12 hours
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Duration
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12 h
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Type
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FILTRATION
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Details
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The resultant solid was collected by filtration
|
Type
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ADDITION
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Details
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added to concentrated ammonium hydroxide
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Type
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CUSTOM
|
Details
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to yield the free base which
|
Type
|
FILTRATION
|
Details
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The solid was then collected by filtration
|
Type
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DISSOLUTION
|
Details
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dissolved in methanol
|
Type
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ADDITION
|
Details
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added
|
Type
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FILTRATION
|
Details
|
the suspension filtered through two sheets of filter paper
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
provided a brown solid which
|
Type
|
CUSTOM
|
Details
|
upon recrystallization from acetonitrile
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Type
|
CUSTOM
|
Details
|
yielded a pink solid, m.p. 233°-235°
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC2=C(NC(=N2)C(F)F)C=C1S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |